1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
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Overview
Description
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a fused pyrrole and pyridine ring system. These structural characteristics make it a valuable scaffold for the development of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of these methods is crucial for producing the compound in large quantities for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halides or alkyl chains .
Scientific Research Applications
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to act as an inhibitor of the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in cell proliferation and survival. By inhibiting EGFR, this compound can potentially halt the growth of cancer cells and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar fused ring structure and have been studied for their biological activities.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: Known for their potential antileishmanial activity.
Uniqueness
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid stands out due to its specific inhibitory action on EGFR, making it a promising candidate for cancer therapy. Its unique structural features also provide a versatile platform for the development of various derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-2-1-5-6(10-7)3-4-9-5/h1-2,9H,3-4H2,(H,11,12) |
InChI Key |
LFKGJXVZZJLAJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1N=C(C=C2)C(=O)O |
Origin of Product |
United States |
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